molecular formula C19H12FN3O3 B5772937 N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No. B5772937
M. Wt: 349.3 g/mol
InChI Key: RNJHGMHGVIKKFV-UHFFFAOYSA-N
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Description

N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a furan derivative that has been synthesized through a multi-step process. In

Scientific Research Applications

N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has potential applications in biomedical research. This compound has been shown to have anti-inflammatory properties and has been used in studies to investigate the role of inflammation in various diseases. Additionally, N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been shown to have antitumor properties and has been used in studies to investigate the role of cancer cells in tumorigenesis.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. Additionally, N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory molecules and to induce apoptosis in cancer cells. Additionally, N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been shown to reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been shown to have potent anti-inflammatory and antitumor properties, making it a useful tool for studying the role of inflammation and cancer in various diseases.
However, there are also some limitations to using N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide in lab experiments. This compound may have off-target effects, and its mechanism of action is not fully understood. Additionally, the use of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide may not be appropriate for all types of studies, and researchers should carefully consider the specific research question before using this compound in their experiments.

Future Directions

There are several future directions for research on N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. One potential direction is to investigate the use of this compound in combination with other anti-inflammatory or antitumor agents. Additionally, future studies could focus on elucidating the mechanism of action of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide and identifying potential off-target effects. Finally, further research is needed to determine the potential clinical applications of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide and to evaluate its safety and efficacy in humans.
Conclusion
N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a compound that has potential applications in biomedical research. This compound has been shown to have anti-inflammatory and antitumor properties and has been used in studies to investigate the role of inflammation and cancer in various diseases. Future research on N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide could focus on investigating its mechanism of action, identifying potential off-target effects, and evaluating its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide involves several steps. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step involves the reaction of 2-fluorobenzoyl chloride with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form 5-(2-fluorobenzoyl)-1,2,4-oxadiazole-3-carboxylic acid. The third step involves the reaction of 5-(2-fluorobenzoyl)-1,2,4-oxadiazole-3-carboxylic acid with 4-aminophenol to form N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-hydroxybenzamide. The final step involves the reaction of N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-hydroxybenzamide with furan-2-carboxylic acid to form N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide.

properties

IUPAC Name

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3/c20-15-5-2-1-4-14(15)19-22-17(23-26-19)12-7-9-13(10-8-12)21-18(24)16-6-3-11-25-16/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJHGMHGVIKKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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